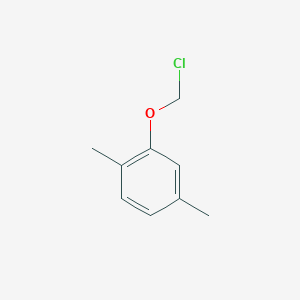

2-(Chloromethoxy)-1,4-dimethylbenzene

Beschreibung

Eigenschaften

Molekularformel |

C9H11ClO |

|---|---|

Molekulargewicht |

170.63 g/mol |

IUPAC-Name |

2-(chloromethoxy)-1,4-dimethylbenzene |

InChI |

InChI=1S/C9H11ClO/c1-7-3-4-8(2)9(5-7)11-6-10/h3-5H,6H2,1-2H3 |

InChI-Schlüssel |

DFHDAAPIPNQQMN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)OCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chloromethylation of 1,4-Dimethylbenzene Derivatives

Chloromethylation is a widely used method to introduce chloromethyl groups onto aromatic rings. For 2-(Chloromethoxy)-1,4-dimethylbenzene, the process typically starts with 1,4-dimethylbenzene (p-xylene) or its derivatives.

Catalytic Chloromethylation using Paraformaldehyde and Hydrogen Chloride:

The aromatic substrate undergoes chloromethylation via the reaction with paraformaldehyde and hydrogen chloride gas in the presence of an acidic catalyst, often zinc chloride or ionic liquid catalysts. This method provides selective chloromethylation at the ortho position relative to methyl groups due to electronic and steric effects.Use of Ionic Liquids as Catalysts:

Research has demonstrated that ionic liquids such as 1-dodecyl-3-methylimidazolium bromide ([C12mim]Br) significantly enhance the yield and selectivity of chloromethylation reactions on methyl-substituted benzenes. For example, in the chloromethylation of p-xylene derivatives, the addition of 0.10 equivalents of [C12mim]Br increased yields from 14% (without catalyst) to 85% under mild conditions (55 °C, 12 h) in aqueous media (Table 1).

| Entry | Catalyst Amount (equiv) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 0 (none) | 24 | 14 |

| 2 | 0.02 | 14 | 37 |

| 3 | 0.09 | 12 | 82 |

| 4 | 0.10 | 12 | 85 |

Table 1: Effect of [C12mim]Br catalyst loading on chloromethylation yield of p-xylene derivatives

Etherification to Introduce the Chloromethoxy Group

Following chloromethylation, the chloromethoxy substituent can be introduced via nucleophilic substitution or direct etherification.

Alkali Methoxide Method:

The chloromethylated intermediate can be reacted with sodium methoxide or potassium methoxide to substitute the chlorine atom with a methoxy group, followed by chlorination at the methoxy methyl group to form the chloromethoxy substituent.Alkali Hydroxide Method:

Alternatively, alkali hydroxides may be used to generate the methoxy intermediate, which is then chlorinated under controlled conditions.

Direct Synthesis via Chloromethylation of Methoxy-Substituted Benzene

Another approach involves starting from 1,4-dimethoxybenzene and performing chloromethylation directly at the 2-position to yield 2-(Chloromethoxy)-1,4-dimethylbenzene. This method leverages the activating effect of the methoxy groups on the aromatic ring, facilitating regioselective substitution.

Detailed Synthetic Procedure from Patent Literature

A representative synthetic route is described in patent WO2012044758A1, which, although focusing on related compounds, provides insights applicable to 2-(Chloromethoxy)-1,4-dimethylbenzene synthesis:

Step 1: Nitration of 2-chlorobenzyl chloride to yield 4-nitro-2-chloromethyl-chlorobenzene under controlled low temperatures (-5 to 0 °C) using concentrated sulfuric acid and fuming nitric acid.

Step 2: Methoxymethylation of the nitro compound using alkali methoxide or hydroxide to introduce the methoxymethyl group.

Step 3: Amination with benzylamine to form l-benzylamino-2-(methoxymethyl)-4-nitrobenzene.

Step 4: Catalytic Hydrogenation under hydrogen atmosphere (2-3 bar) with palladium on carbon catalyst to reduce the nitro group to an amine, yielding 2-methoxymethyl-1,4-benzenediamine.

Though this route is for a related amine derivative, the key methoxymethylation and chloromethylation steps are relevant for synthesizing 2-(Chloromethoxy)-1,4-dimethylbenzene.

Alternative Synthesis via Etherification of Phenols

A Chinese patent CN113121317A describes a high-efficiency method for synthesizing chloromethylated ethoxybenzene derivatives, which can be adapted for chloromethoxybenzene derivatives:

Step 1: Alkylation of 2,5-dichlorophenol with ethylating agents (iodoethane, bromoethane, ethyl chloride, or diethyl sulfate) in the presence of alkali bases (e.g., sodium carbonate) in N,N-dimethylformamide solvent at 60 °C.

Step 2: Chloromethylation of the resulting ethoxybenzene derivative using chloromethylation reagents under controlled conditions.

This method achieves high yields (above 90%) and purity (above 99%) for the alkylated intermediates, indicating its potential applicability for preparing 2-(Chloromethoxy)-1,4-dimethylbenzene analogs.

Summary of Key Preparation Parameters

| Parameter | Typical Conditions / Notes |

|---|---|

| Starting Materials | 1,4-Dimethylbenzene, paraformaldehyde, HCl, alkali methoxide |

| Catalysts | Zinc chloride, ionic liquids ([C12mim]Br), palladium on carbon (for hydrogenation) |

| Solvents | N,N-Dimethylformamide, toluene, ethanol |

| Temperature | 0 °C to 125 °C depending on step |

| Reaction Time | 12 to 24 hours for chloromethylation |

| Pressure | Atmospheric or 2-3 bar hydrogen (for hydrogenation steps) |

| Yield | Up to 85-95% depending on catalyst and conditions |

Research Discoveries and Optimization

Catalyst Efficiency: The use of ionic liquids as catalysts in chloromethylation reactions significantly improves yields and selectivity, reducing reaction times and harsh conditions.

Reaction Medium: Aqueous media combined with ionic liquids provide environmentally friendlier conditions compared to traditional acidic media.

Temperature Control: Maintaining low temperatures during nitration and chloromethylation prevents side reactions and decomposition, improving purity.

Hydrogenation Sensitivity: The final products are sensitive to oxygen; thus, hydrogenation and subsequent handling are performed under inert atmosphere to preserve product integrity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethoxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of methoxy derivatives or other substituted products.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or other reduced compounds.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethoxy)-1,4-dimethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Chloromethoxy)-1,4-dimethylbenzene involves its interaction with specific molecular targets. The chloromethoxy group can participate in nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic aromatic substitution. These interactions can lead to the formation of various products with different biological and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(Chloromethoxy)-1,4-dimethylbenzene with key analogs identified in the evidence:

LogP values marked with an asterisk () are estimated using computational tools due to lack of experimental data.

Key Comparative Insights

Substituent Effects on Reactivity and Polarity: The chloromethoxy group in 2-(Chloromethoxy)-1,4-dimethylbenzene introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, creating a polarized structure. Halogen Type: Brominated analogs (e.g., 2-(1-Bromoethyl)-1,4-dimethylbenzene, ) exhibit higher molecular weights and lower bond dissociation energies compared to chlorinated derivatives, making them more reactive in radical or nucleophilic substitution reactions .

Physicochemical Properties: Hydrophobicity: The LogP of 2-(Chloromethoxy)-1,4-dimethylbenzene (~3.0) is comparable to 2-(2-Chloroethyl)-1,4-dimethylbenzene (LogP 3.08, ), indicating similar lipid solubility. Both compounds are more hydrophobic than 2-Chloro-1,4-diaminobenzene (LogP ~1.2), which has polar amino groups . Thermal Stability: Discontinuation of 2-(Chloromethoxy)-1,4-dimethylbenzene () may relate to instability of the chloromethoxy group, which is prone to hydrolysis under acidic or basic conditions. In contrast, 1,4-dichlorobenzene () is highly stable and volatile, contributing to its use in consumer products .

Toxicological Profiles: 1,4-Dichlorobenzene () is a known rodent carcinogen, with studies showing hepatocellular adenomas in mice. 2-Chloro-1,4-diaminobenzene () is structurally related to aromatic amines, which are often associated with mutagenicity, necessitating careful handling in industrial settings .

Synthetic Utility :

- The chloromethoxy group in 2-(Chloromethoxy)-1,4-dimethylbenzene could serve as a leaving group in nucleophilic substitutions, whereas 2-Chloro-1,4-dimethoxybenzene () is more likely to participate in electrophilic aromatic substitution due to its electron-rich ring .

- Brominated analogs like 2-(3-bromopropoxy)-1,4-dimethylbenzene () are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the ease of C-Br bond cleavage .

Q & A

Q. What are the optimized synthetic routes for 2-(Chloromethoxy)-1,4-dimethylbenzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of 2-(Chloromethoxy)-1,4-dimethylbenzene can be achieved via electrophilic aromatic substitution. Key reagents include:

-

Ceric ammonium nitrate (CAN) with acetyl chloride for oxidative nuclear chlorination .

-

Benzyltrimethylammonium tetrachloroiodate in acetic acid for regioselective chlorination .

-

Calcium hypochlorite in acetone/water under acidic catalysis for cost-effective chlorination .

Critical Factors : Reaction time (16–96 hours), temperature (rt to 80°C), and solvent polarity (acetonitrile vs. acetic acid) significantly impact yield. For example, CAN-catalyzed reactions at 80°C achieve higher regioselectivity but require longer durations (96 hours) .

Q. How can NMR spectroscopy resolve structural ambiguities in 2-(Chloromethoxy)-1,4-dimethylbenzene derivatives?

- Methodological Answer :

- ¹H NMR : The para-substituted methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~7.0 ppm) produce distinct signals. Integration ratios (e.g., 4H for methyl groups vs. 2H for aromatic protons) confirm substitution patterns .

- ¹⁹F NMR : For fluorinated analogs (e.g., 2-((6-fluoro-4,4-dimethylhexyl)oxy)-derivatives), coupling constants (e.g., J = 48.8, 40.5, 18.9 Hz) clarify stereoelectronic effects .

- HRMS : Exact mass analysis (e.g., m/z 328.22000 for C₂₂H₂₉FO⁺) validates molecular formulas .

Advanced Research Questions

Q. How does 2-(Chloromethoxy)-1,4-dimethylbenzene interact in binary mixtures with other substituted benzenes, and what models predict their joint toxicity?

- Methodological Answer :

-

Synergistic vs. Additive Effects : The compound’s toxicity in mixtures (e.g., with nitrobenzene or chlorobenzene) can be evaluated using:

-

Toxic Unit (TU) : M < 0.8 indicates synergism; M > 1.2 indicates antagonism .

-

Additive Index (AI) and Mixture Toxicity Index (MTI) : Discrepancies arise due to AI’s focus on deviation from additivity, while MTI prioritizes overall toxicity .

-

Case Study : A mixture with methylbenzene showed synergism (M = 0.600), while nitrobenzene combinations exhibited partial additivity (M = 1.660) .

Mixture Partner M Value Joint Action Type Reference Methylbenzene 0.600 Synergistic Nitrobenzene 1.660 Partial Additive

Q. What mechanistic insights explain the radical-polar crossover in fluorination reactions involving chloromethoxy-substituted aromatics?

- Methodological Answer :

- Photoredox Catalysis : Radical intermediates generated via light-activated catalysts (e.g., Ir(III)) undergo polar crossover with fluoride donors (e.g., KF). The chloromethoxy group stabilizes radical intermediates through resonance, enhancing fluorination efficiency .

- Key Data : For 2-((6-fluoro-4,4-dimethylhexyl)oxy)-derivatives, ¹⁹F NMR coupling constants (J = 48.8 Hz) confirm stereochemical control .

Q. How do environmental stability and degradation pathways of 2-(Chloromethoxy)-1,4-dimethylbenzene impact its ecological risk assessment?

- Methodological Answer :

- Hydrolytic Stability : The chloromethoxy group is susceptible to hydrolysis under alkaline conditions, forming 1,4-dimethylphenol. Rate constants (e.g., k = 0.05 h⁻¹ at pH 9) should be quantified via HPLC-MS .

- Photodegradation : UV-Vis studies (λ = 254 nm) reveal half-lives of ~12 hours in aqueous media, with chlorinated byproducts detected via GC-ECD .

Data Contradiction Analysis

Q. How can conflicting reports on synergistic vs. additive toxicity of substituted benzene mixtures be reconciled?

- Methodological Answer : Discrepancies arise from differing evaluation frameworks:

- TU/MTI : Classify mixtures as synergistic (M < 0.8) or antagonistic (M > 1.2) based on aggregate toxicity .

- AI/λ : Highlight deviations from strict additivity, often identifying antagonism in mixtures labeled "additive" by TU .

- Resolution : Use molecular docking or QSAR models to correlate electronic parameters (e.g., Hammett σ⁺) with mixture behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.